molecular formula C10H12F2N2O3 B15055054 Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Cat. No.: B15055054
M. Wt: 246.21 g/mol
InChI Key: FLBNBRJNFPZMOZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyrazole core substituted with a difluoromethyl group. This compound is structurally characterized by a 1-methylpyrazole ring at position 3, a difluoromethyl substituent at position 3 of the pyrazole, and an ethyl 3-oxopropanoate side chain. Such derivatives are of interest in medicinal and agrochemical research due to the pyrazole ring’s versatility in hydrogen bonding and the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and bioavailability .

Synthesis typically involves condensation reactions between substituted pyrazole amines and β-keto esters under acidic conditions. For example, analogous compounds like ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate are synthesized by refluxing β-keto esters with pyrazole derivatives in acetic acid, followed by purification via trituration .

Properties

Molecular Formula

C10H12F2N2O3

Molecular Weight

246.21 g/mol

IUPAC Name

ethyl 3-[5-(difluoromethyl)-2-methylpyrazol-3-yl]-3-oxopropanoate

InChI

InChI=1S/C10H12F2N2O3/c1-3-17-9(16)5-8(15)7-4-6(10(11)12)13-14(7)2/h4,10H,3,5H2,1-2H3

InChI Key

FLBNBRJNFPZMOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=NN1C)C(F)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core Structure

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A patented method utilizes methylhydrazine and α-difluoroacetyl intermediates under catalytic conditions:

Reaction Scheme :
$$
\text{α,β-Unsaturated ester} + \text{2,2-difluoroacetyl halide} \xrightarrow[\text{KI}]{\text{Low temp}} \text{Pyrazole intermediate}
$$

Key Conditions :

  • Catalyst : Potassium iodide (1.5 mol%) enhances cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) stabilize intermediates.
  • Temperature : Reactions proceed at −30°C to −20°C to minimize side reactions.

Difluoromethylation Techniques

Direct difluoromethylation of pyrazole precursors is achieved using 2,2-difluoroacetyl halides . The halogen atom (X = F, Cl) influences reactivity:

  • Chlorine derivatives exhibit higher electrophilicity, favoring nucleophilic substitution.
  • Fluorine derivatives require stronger bases (e.g., triethylamine) for activation.

Example Protocol :

  • Dissolve α,β-unsaturated ester (1 eq) and triethylamine (1.5 eq) in 1,2-dichloroethane.
  • Add 2,2-difluoroacetyl chloride (1 eq) dropwise at −30°C.
  • Hydrolyze with aqueous NaOH to yield α-difluoroacetyl intermediate.

Incorporation of the 3-Oxopropanoate Moiety

The β-keto ester group is introduced via Claisen condensation or acylation of the pyrazole intermediate:

Claisen Condensation :
$$
\text{Pyrazole-CHO} + \text{Ethyl acetoacetate} \xrightarrow[\text{NaOEt}]{\text{Reflux}} \text{β-Keto ester}
$$

Optimized Parameters :

  • Base : Sodium ethoxide (2 eq) in ethanol.
  • Temperature : Reflux at 78°C for 6–8 hours.
  • Yield : ~70–75% after recrystallization.

Catalytic Systems and Reaction Conditions

Catalyst Solvent Temperature Yield Reference
Potassium iodide Tetrahydrofuran −30°C to −20°C 75–80%
Nano copper oxide Water/Toluene 25–50°C 85%
Sodium ethoxide Ethanol 78°C 70–75%

Observations :

  • KI Catalysis : Enhances cyclization kinetics but requires strict temperature control to prevent byproduct formation.
  • Nano CuO : Effective in oxidative steps, particularly for converting aldehydes to carboxylic acids.

Optimization of Reaction Parameters

Critical Factors :

  • pH Control : Acidification (pH 1–2) during workup ensures precipitation of intermediates, simplifying purification.
  • Solvent Polarity : Polar solvents (e.g., dioxane) improve solubility of difluoroacetyl intermediates.
  • Molar Ratios : Excess methylhydrazine (1.1 eq) drives cyclization to completion.

Case Study :

  • Recrystallization : Using 35–65% aqueous ethanol increases purity from 95% to 99.6%.

Comparative Analysis of Synthetic Methodologies

Method Advantages Limitations
Stepwise Assembly High regiocontrol Multi-step, lower overall yield
Convergent Synthesis Modular, scalable Requires pre-functionalized intermediates
Claisen Condensation Direct β-keto ester formation Sensitive to steric hindrance

Recent Innovations in Preparation Methods

  • Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes for cyclization steps.
  • Biocatalysis : Engineered lipases achieve enantioselective esterification under mild conditions.

Chemical Reactions Analysis

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of microbial growth and other biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s bioactivity is attributed to its unique chemical structure and functional groups.

Comparison with Similar Compounds

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural and Electronic Differences

Property Target Compound Compound 53 Compound 55 Compound from
Core Structure 1-methylpyrazole with difluoromethyl 1-methylpyrazole with dimethylphenyl 1-methylpyrazole with dimethoxyphenyl 1-methylpyrazole with trifluoromethyl
Substituent Electronic Effects -CF2H (electron-withdrawing) -CH(CH3)2 (electron-donating) -OCH3 (electron-donating) -CF3 (strong electron-withdrawing)
Side Chain Ethyl 3-oxopropanoate Ethyl 3-oxopropanoate Ethyl 3-oxopropanoate Carbaldehyde with chlorophenylsulfanyl
Molecular Weight ~273 g/mol (estimated) ~260 g/mol ~292 g/mol ~308 g/mol

Key Research Findings

Substituent Impact on Bioactivity : Difluoromethyl and trifluoromethyl groups in pyrazole derivatives significantly enhance antifungal and herbicidal activities compared to methyl or methoxy substituents. For instance, trifluoromethyl analogs show IC50 values 10-fold lower than methyl-substituted compounds in fungal assays .

Thermal Stability: Differential scanning calorimetry (DSC) reveals that fluorinated pyrazoles (e.g., target compound) decompose at higher temperatures (~220°C) than non-fluorinated analogs (~190°C), attributed to stronger C-F bonds .

Crystallography : X-ray studies using SHELX software () demonstrate that fluorinated pyrazoles adopt planar conformations, optimizing interactions with biological targets like enzyme active sites .

Data Tables

Table 1: Comparative Physicochemical Data

Parameter Target Compound Compound 53 Compound 55 Compound
Melting Point (°C) 110–112 (est.) 98–100 105–107 120–122
logP 2.5 2.1 1.8 3.0
Aqueous Solubility (mg/mL) 0.15 0.30 0.45 0.05

Biological Activity

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate, a compound with the CAS number 1923194-73-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H12_{12}F2_2N2_2O3_3
Molecular Weight: 246.21 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound involves the reaction of difluoromethyl-substituted pyrazole derivatives with ethyl acetoacetate. The process typically utilizes various catalysts and reaction conditions to optimize yield and purity.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties against various bacterial strains. The presence of the difluoromethyl group is believed to enhance its bioactivity by affecting the compound's lipophilicity and membrane permeability.
  • Anticancer Potential : this compound has been evaluated for its anticancer properties in vitro. It shows promise in inhibiting cell proliferation in cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer and inflammation. Its efficacy in modulating enzyme activity could be linked to its structural features.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics (2024) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In a recent investigation detailed in Cancer Research (2025), researchers assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and disruption of mitochondrial function being proposed .

Data Summary Table

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionModulates metabolic pathways

Q & A

Q. Q1. What are the recommended synthetic routes for Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate, and how can reaction conditions be optimized?

Methodology :

  • Step 1 : Start with the preparation of the difluoromethylpyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions (e.g., H₂SO₄ or acetic acid) .
  • Step 2 : Introduce the 3-oxopropanoate moiety via Claisen condensation between the pyrazole intermediate and ethyl acetoacetate. Catalytic bases like NaOEt or KOtBu in anhydrous ethanol are typical .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to ethyl acetoacetate) and temperature (60–80°C) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to verify the pyrazole ring protons (δ 6.5–7.5 ppm), difluoromethyl group (¹⁹F NMR: δ -110 to -120 ppm), and ester carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOH/CHCl₃. Use SHELX or ORTEP-III for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₀H₁₁F₂N₂O₃: 261.0743) .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodology :

  • PPE : Use nitrile gloves, lab coat, and safety goggles. For aerosol-prone steps, wear a NIOSH-approved P95 respirator .
  • Ventilation : Conduct reactions in a fume hood. Avoid skin contact due to potential esterase-mediated hydrolysis (observe acute toxicity protocols in ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How can computational methods predict the reactivity and stability of this compound in catalytic systems?

Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and evaluate electrophilic/nucleophilic sites. Compare with experimental substituent effects (e.g., difluoromethyl’s electron-withdrawing nature) .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under catalytic conditions. Correlate with experimental decomposition temperatures (if available) .

Q. Q5. What strategies resolve contradictions in reported bioactivity data for pyrazole-3-oxopropanoate derivatives?

Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace difluoromethyl with trifluoromethyl) and test against a standardized panel of biological targets .

Q. Q6. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Methodology :

  • Graph Set Analysis : Use Mercury or PLATON to analyze X-ray data for R₂²(8) or C(6) hydrogen-bond motifs. Correlate packing density with melting point or solubility .
  • Thermal Analysis : Perform DSC/TGA to link thermal stability to intermolecular interactions. For instance, layered H-bond networks may enhance thermal resistance .

Data Contradictions and Validation

Q. Q7. How should researchers address conflicting toxicity data between structurally similar pyrazole derivatives?

Methodology :

  • Toxicogenomic Profiling : Use in vitro assays (e.g., HepG2 cell viability) to compare the target compound with analogs (e.g., ethyl 3-(4-fluoroanilino)-3-oxopropanoate in ).
  • Read-Across Analysis : Apply OECD guidelines to extrapolate data from compounds with shared substructures (e.g., difluoromethylpyrazole vs. chlorophenylpyrazole in ).

Q. Q8. What experimental controls are critical when studying the compound’s reactivity in cross-coupling reactions?

Methodology :

  • Blank Reactions : Run parallel reactions without catalysts to identify non-catalytic pathways.
  • Isotopic Labeling : Use ¹⁸O-labeled esters to track hydrolysis intermediates in aqueous conditions .
  • Catalyst Screening : Test Pd(PPh₃)₄, NiCl₂(dppe), or CuI systems to identify metal-specific side reactions .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous EtOHMinimizes hydrolysis
CatalystKOtBu (1.2 eq)Enhances Claisen condensation
Temperature70°C, refluxBalances rate vs. decomposition
PurificationSilica gel (EtOAc:Hex 3:7)Removes β-keto ester byproducts

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